7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest due to its potential biological activities. This compound features a tetrazole ring fused to a pyrimidine ring, with an amino group at the 7th position, a phenyl group at the 5th position, and a carbonitrile group at the 6th position. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile can be achieved through a one-pot, three-component reaction. This method involves the reaction of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of catalytic triethylamine . Another method involves the cyclocondensation of aminoazoles and (ethoxymethylidene)malononitrile, which is optimized by heating the initial components in pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable nature of the one-pot multicomponent reactions suggests that these methods could be adapted for industrial-scale synthesis. The use of readily available starting materials and mild reaction conditions further supports the feasibility of industrial production.
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 7th position can participate in diazotization followed by nucleophilic displacement of the diazo group.
Nucleophilic Substitution: The nitrile fragment can be used to synthesize corresponding tetrazolyl derivatives.
Cyclocondensation Reactions: The compound can be synthesized through cyclocondensation reactions involving aminoazoles and malononitrile derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
- Aldehydes
- 1H-tetrazole-5-amine
- 3-cyanoacetyl indole
- Triethylamine (catalyst)
- Pyridine (solvent)
Major Products Formed
The major products formed from the reactions of this compound include various substituted tetrazolopyrimidine derivatives, which exhibit significant biological activities .
Scientific Research Applications
- Medicinal Chemistry : The compound has shown potent anticancer activities against human colon and lung cancer cell lines .
- Biology : It has been evaluated for its cytotoxic effects on various human cancer cell lines, including HCT-116, MCF-7, MDA-MB-231, and A549 .
- Pharmaceutical Industry : The compound’s unique structure and biological activities make it a promising candidate for drug development, particularly as an anticancer agent .
Mechanism of Action
The mechanism of action of 7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound has been shown to exert its effects by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase activity . This inhibition leads to the arrest of the cell cycle at the G2/M phase and induces significant apoptotic effects in cancer cells . Additionally, the compound upregulates the level of caspase-3, a key enzyme involved in the execution phase of apoptosis .
Comparison with Similar Compounds
7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile can be compared with other similar compounds, such as:
- 7-Aminoazolo[1,5-a]pyrimidine-6-carbonitriles : These compounds share a similar core structure and exhibit comparable biological activities .
- Pyrazolo[1,5-a]pyrimidine derivatives : These compounds also feature a fused ring system and have been studied for their heat-resistant properties and potential as energetic materials .
Properties
CAS No. |
89445-65-8 |
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Molecular Formula |
C11H7N7 |
Molecular Weight |
237.22 g/mol |
IUPAC Name |
7-amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C11H7N7/c12-6-8-9(7-4-2-1-3-5-7)14-11-15-16-17-18(11)10(8)13/h1-5H,13H2 |
InChI Key |
OGJNSIUVXKWLIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NN=NN3C(=C2C#N)N |
Origin of Product |
United States |
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